Methyl 2,6-dimethylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2,6-dimethylbenzoate derivatives involves various chemical processes, including condensation reactions, and often employs dimethyl sodiomalonate or dimethyl sulfate in specific conditions to achieve the desired compound. For example, Barrett et al. (1981) described syntheses of methyl 2,4-dihydroxy-6-methylbenzoate and related derivatives through condensation reactions, highlighting a methodology for producing alkyl β-resorcylate derivatives that could be analogous to the synthesis of methyl 2,6-dimethylbenzoate (Barrett, Morris, & Barton, 1981).
Molecular Structure Analysis
The molecular structure of methyl 2,6-dimethylbenzoate and similar compounds is often determined through crystallographic studies. Ebersbach et al. (2022) discussed the crystal structures of related methyl dimethylbenzoates, revealing the presence of C—H⋯O=C bonded molecules arranged into layers, providing insight into the molecular associations within the crystal structure (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Properties
An unusual chemical transformation involving the migration of a methyl group from a phenyl ring to a metal center via oxidation was observed by Acharyya et al. (2003) in the context of ruthenium and osmium mediation, which might be relevant to understanding the reactivity of methyl 2,6-dimethylbenzoate under specific conditions (Acharyya, Peng, Lee, & Bhattacharya, 2003).
Physical Properties Analysis
The physical properties of methyl 2,6-dimethylbenzoate derivatives, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. The solubility behavior of triorganotin cations synthesized from compounds related to methyl 2,6-dimethylbenzoate was extensively studied by Koten et al. (1978), highlighting the impact of molecular structure on physical properties (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Chemical Properties Analysis
The chemical properties of methyl 2,6-dimethylbenzoate, including its reactivity and interaction with other compounds, are key to its utilization in synthetic chemistry. For example, Selva and Tundo (2006) explored the chemoselective reactions of dimethyl carbonate with various nucleophiles, shedding light on potential pathways for functionalizing or modifying methyl 2,6-dimethylbenzoate (Selva & Tundo, 2006).
Scientific Research Applications
Synthesis and Chemical Properties :
- Barrett, Morris, and Barton (1981) described the syntheses of Methyl 2,6-dimethylbenzoate derivatives, highlighting methods like condensation reactions and acetylation, which are pivotal in chemical manufacturing processes (Barrett, Morris, & Barton, 1981).
- Strong, Blubaugh, and Cavalli (1981) examined the ionization of dimethylbenzoic acids, including Methyl 2,6-dimethylbenzoate, in aqueous solutions, contributing to the understanding of their conductance and thermodynamic properties (Strong, Blubaugh, & Cavalli, 1981).
Physical Structure and Crystallography :
- Ebersbach, Seichter, and Mazik (2022) investigated the crystal structures of Methyl 3,5-dimethylbenzoate, providing insights into molecular associations and bonding in the crystal state, which is vital for material science applications (Ebersbach, Seichter, & Mazik, 2022).
Biological and Medicinal Applications :
- Brahmachari and Augusti (1962) explored the hypoglycemic properties of Methyl substituted procaine congeners, including 2,6-dimethylbenzoate derivatives, highlighting their potential in developing new medicinal compounds (Brahmachari & Augusti, 1962).
- Putri et al. (2022) isolated a major compound from Phyloporon aciculare, identified as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, and demonstrated its antibacterial, anti-inflammatory, and anticancer activities, signifying its importance in drug discovery and pharmacology (Putri et al., 2022).
Safety And Hazards
properties
IUPAC Name |
methyl 2,6-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMULMWDHLJUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333877 | |
Record name | Methyl 2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethylbenzoate | |
CAS RN |
14920-81-1 | |
Record name | Methyl 2,6-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-dimethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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